molecular formula C19H25F3N2O B12623383 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene CAS No. 917604-76-3

3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene

Cat. No.: B12623383
CAS No.: 917604-76-3
M. Wt: 354.4 g/mol
InChI Key: GCOHZFIMYZQREL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene is a compound that features a trifluoromethyl group, a phenyl ring substituted with an undec-10-en-1-yloxy group, and a diazirene ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Preparation Methods

The synthesis of 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using trifluoromethyl sulfonyl chloride (CF3SO2Cl) as a source for the CF3 radical . The reaction conditions typically involve photoredox catalysis, which uses visible light to drive the reaction . Industrial production methods may vary, but they often involve similar principles of radical trifluoromethylation under controlled conditions.

Chemical Reactions Analysis

3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents depending on the desired reaction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene exerts its effects involves the generation of radical intermediates. The trifluoromethyl group plays a crucial role in stabilizing these intermediates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, but the compound’s ability to participate in radical reactions is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar compounds to 3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene include other trifluoromethylated diazirenes and phenyl derivatives. These compounds share the trifluoromethyl group, which imparts unique chemical properties. the presence of the undec-10-en-1-yloxy group and the specific substitution pattern on the phenyl ring make this compound unique in its reactivity and applications .

Properties

CAS No.

917604-76-3

Molecular Formula

C19H25F3N2O

Molecular Weight

354.4 g/mol

IUPAC Name

3-(trifluoromethyl)-3-(4-undec-10-enoxyphenyl)diazirine

InChI

InChI=1S/C19H25F3N2O/c1-2-3-4-5-6-7-8-9-10-15-25-17-13-11-16(12-14-17)18(23-24-18)19(20,21)22/h2,11-14H,1,3-10,15H2

InChI Key

GCOHZFIMYZQREL-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCOC1=CC=C(C=C1)C2(N=N2)C(F)(F)F

Origin of Product

United States

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